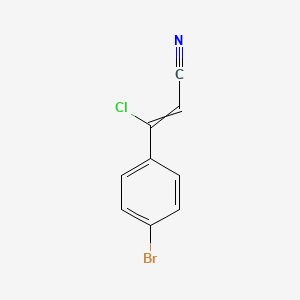

3-(4-Bromophenyl)-3-chloroprop-2-enenitrile

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-3-chloroprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXSSEKZKTYYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC#N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373735 | |

| Record name | 3-(4-bromophenyl)-3-chloroprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78583-87-6 | |

| Record name | 3-(4-bromophenyl)-3-chloroprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78583-87-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Knoevenagel Condensation Route

- Starting Materials: 4-bromo-3-chlorobenzaldehyde and malononitrile.

- Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium ethoxide or other mild bases to facilitate the condensation.

- Mechanism: The aldehyde group of 4-bromo-3-chlorobenzaldehyde undergoes Knoevenagel condensation with malononitrile, resulting in the formation of the α,β-unsaturated nitrile with a chlorine substituent at the β-position.

- Solvents: Common solvents include ethanol or other polar protic solvents to dissolve reactants and promote the reaction.

- Yield and Purity: Reported yields are generally high, often exceeding 85%, with purification achieved by recrystallization or chromatography.

Halogenation and Substitution Reactions

- Alternative Synthesis: Some methods involve halogenation of preformed propenenitrile derivatives or aromatic rings using bromine or chlorine sources under controlled conditions.

- Reagents: Molecular bromine (Br2), N-bromosuccinimide (NBS), or other brominating agents can be used for selective bromination.

- Reaction Control: Temperature control (often 0 °C to room temperature) and solvent choice (e.g., chloroform, carbon tetrachloride) are critical to avoid over-bromination or side reactions.

- Mechanistic Insights: Bromination typically proceeds via electrophilic aromatic substitution or addition to double bonds, depending on the substrate structure.

Industrial and Continuous Flow Synthesis

- Scale-Up: Industrial synthesis may employ continuous flow reactors to enhance reaction control, safety, and scalability.

- Process Optimization: Automated systems regulate temperature, pressure, and reagent feed rates to maximize yield and minimize impurities.

- Advantages: Continuous flow methods improve reproducibility and reduce reaction times compared to batch processes.

- Data Table: Summary of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Knoevenagel Condensation | 4-bromo-3-chlorobenzaldehyde, malononitrile | Sodium ethoxide/base, mild heating | Ethanol or similar | >85 | High selectivity, straightforward |

| Halogenation of Propenenitrile | Preformed propenenitrile derivatives | Br2 or NBS, 0–25 °C | CHCl3, CCl4 | 70–90 | Requires careful control to avoid over-bromination |

| Continuous Flow Synthesis | Same as above | Automated temperature and flow control | Various | >90 | Industrial scale, improved efficiency |

- Reaction Efficiency: The Knoevenagel condensation route is favored for its simplicity and high yield, making it the most common laboratory method for synthesizing 3-(4-Bromophenyl)-3-chloroprop-2-enenitrile.

- Selectivity: Halogenation reactions require precise control to avoid formation of regioisomers or polyhalogenated by-products. Use of mild brominating agents and low temperatures improves selectivity.

- Mechanistic Considerations: The presence of electron-withdrawing groups (nitrile and halogens) influences the reactivity of the aromatic ring and the alkene moiety, affecting the outcome of substitution and addition reactions.

- Industrial Relevance: Continuous flow synthesis offers advantages in terms of scalability and reproducibility, which are critical for commercial production of this compound for research and pharmaceutical applications.

The preparation of this compound is well-established through Knoevenagel condensation of 4-bromo-3-chlorobenzaldehyde with malononitrile under basic conditions, yielding the target compound efficiently. Alternative halogenation methods provide routes to related derivatives but require careful reaction control. Industrial synthesis benefits from continuous flow technologies to optimize yield and purity. These preparation methods underpin the compound’s utility as a versatile intermediate in organic synthesis and medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-3-chloroprop-2-enenitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Addition Reactions: The double bond in the propene group can participate in addition reactions with electrophiles or nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange reactions.

Addition Reactions: Reagents such as hydrogen bromide or hydrogen chloride can be used for addition across the double bond.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while addition reactions can produce saturated compounds.

Scientific Research Applications

3-(4-Bromophenyl)-3-chloroprop-2-enenitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-chloroprop-2-enenitrile involves its interaction with specific molecular targets. The bromophenyl and chloropropene groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acrylonitrile Derivatives

(a) 3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile

- Molecular formula: C₁₅H₁₀ClNO₂S

- Biological activity: No reported bioactivity, but sulfonyl groups are known to improve metabolic stability in drug candidates .

(b) (2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile

- Molecular formula : C₁₅H₁₀Cl₂N₂

- Key features: Dual chlorophenyl groups and an amino substituent.

- Physical properties : Density = 1.345 g/cm³; predicted boiling point = 430.6°C .

| Parameter | 3-(4-Bromophenyl)-3-chloroprop-2-enenitrile | 3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile | (2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile |

|---|---|---|---|

| Molecular weight (g/mol) | 275.90 | 303.77 | 289.16 |

| Halogen substituents | Br, Cl | Cl | Cl (×2) |

| Functional groups | Nitrile, Br, Cl | Nitrile, sulfonyl, Cl | Nitrile, amino, Cl |

| Bioactivity | Not reported | Not reported | Not reported |

1,3,4-Oxadiazole Derivatives

Compounds like 1-(4-bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one exhibit:

- Anti-inflammatory activity : 59.5% inhibition of carrageenan-induced paw edema at 100 mg/kg, comparable to indomethacin .

- Safety : Severity Index (SI) = 0.75, indicating lower toxicity than indomethacin (SI = 2.67) .

In contrast, the target acrylonitrile lacks oxadiazole rings, which are critical for π-π stacking interactions in receptor binding .

Chalcone Derivatives

(E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-ene-1-one (JA1):

- Molecular formula : C₁₅H₁₀BrClO

- Physical properties : Melting point = 197.68°C; solubility in chloroform .

- Synthetic yield : 74.5% via Claisen-Schmidt condensation .

Chalcones generally exhibit stronger antioxidant and anti-inflammatory activities due to their α,β-unsaturated ketone moiety, which is absent in the target nitrile compound .

Coumarin Derivatives

Brodifacoum and difethialone :

- Key features: Bromophenyl-tetralinyl motifs fused with coumarin/thiochromenone.

- Bioactivity: Inhibit LPS-induced NO generation (anti-inflammatory) .

Biological Activity

3-(4-Bromophenyl)-3-chloroprop-2-enenitrile, also known by its CAS number 78583-87-6, is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a nitrile functional group, which contribute to its reactivity and potential biological activity. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily involving enzyme inhibition and receptor binding . These activities suggest potential applications in pharmacology and therapeutic development.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been observed to affect the activity of enzymes linked to cancer cell proliferation and inflammation.

Receptor Binding

The compound's ability to bind to various receptors has been explored, indicating a potential role in modulating signaling pathways relevant to diseases such as cancer and neurodegenerative disorders.

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

- Inhibition of Kinases : The compound may inhibit kinase activity, which is crucial for cell signaling and proliferation.

- Interference with Cell Signaling : By binding to specific receptors, it could disrupt normal signaling pathways, leading to altered cellular responses.

- Induction of Apoptosis : Some studies suggest that it may promote programmed cell death in malignant cells.

Case Studies

- Anti-Cancer Activity : A study investigating the anti-cancer properties of similar compounds showed significant inhibition of melanoma cell viability when treated with brominated derivatives, indicating a possible parallel with this compound .

- Neuroprotective Effects : Research on related compounds has demonstrated neuroprotective effects in rodent models, suggesting that this compound might exhibit similar properties .

Data Tables

Q & A

Q. Basic Research Focus

- Spectroscopy :

- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict molecular geometry, HOMO-LUMO gaps, and dipole moments, validated against experimental data .

How can crystallographic data resolve ambiguities in molecular geometry, and what software tools are recommended for structure refinement?

Advanced Research Focus

Single-crystal X-ray diffraction is pivotal for determining bond lengths, angles, and conformation. Challenges include resolving disorder in the bromophenyl or chloropropenenitrile moieties.

- Software :

- Validation : The CIF check in PLATON or checkCIF (IUCr) identifies outliers in bond distances/angles and ADDSYM alerts for missed symmetry .

What role do non-covalent interactions (e.g., hydrogen bonding) play in the crystal packing of halogenated nitriles?

Advanced Research Focus

Halogen atoms (Br, Cl) participate in C–X⋯π or X⋯N interactions, while nitrile groups may form weak C≡N⋯H–C hydrogen bonds. Graph-set analysis (e.g., motifs) can classify these interactions, which stabilize specific packing arrangements . For example, in related bromophenyl nitriles, C–Br⋯π interactions contribute to layered structures, while steric effects from substituents influence dihedral angles between aromatic rings .

How can researchers design structure-activity relationship (SAR) studies for halogenated nitriles with potential bioactivity?

Q. Advanced Research Focus

- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with halogen-binding pockets) .

- In Vitro Assays : Prioritize derivatives with electron-withdrawing groups (e.g., –Cl, –Br) for cytotoxicity screening against cancer cell lines (e.g., MTT assay) .

- Metabolic Stability : Assess nitrile hydrolysis susceptibility using HPLC-MS to identify stable candidates .

What are the challenges in reconciling computational predictions with experimental spectroscopic data for α,β-unsaturated nitriles?

Advanced Research Focus

Discrepancies often arise in HOMO-LUMO gaps (TD-DFT vs. UV-Vis) or vibrational modes (DFT vs. FTIR). Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.